2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1705483-00-6
VCID: VC4318134
InChI: InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3
SMILES: CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl
Molecular Formula: C16H20ClNO3S
Molecular Weight: 341.85

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

CAS No.: 1705483-00-6

Cat. No.: VC4318134

Molecular Formula: C16H20ClNO3S

Molecular Weight: 341.85

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone - 1705483-00-6

Specification

CAS No. 1705483-00-6
Molecular Formula C16H20ClNO3S
Molecular Weight 341.85
IUPAC Name 2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Standard InChI InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3
Standard InChI Key NBVXSYAMDCRYNF-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl

Introduction

Structural Overview

The compound’s structure comprises:

  • Bicyclic Core: An 8-azabicyclo[3.2.1]octane system, a fused bicyclic framework with nitrogen at position 8.

  • Stereochemistry: Defined configurations at C1 (R) and C5 (S), critical for receptor binding and biological activity.

  • Functional Groups:

    • Methylsulfonyl (SO₂CH₃): Electron-withdrawing group at C3, influencing electronic properties.

    • Ethanone Linker: Connects the bicyclic core to the 2-chlorophenyl group, enabling π–π interactions.

    • 2-Chlorophenyl: Enhances lipophilicity and electronic effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₀ClNO₃S
Molecular Weight341.9 g/mol
CAS Number1705483-00-6

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Bicyclic Core Formation: Construction of the 8-azabicyclo[3.2.1]octane scaffold via Mannich condensation or cycloaddition. For example, reactions between cyclohexanone and chlorobenzaldehyde with ammonium acetate yield azabicyclic ketones .

  • Functionalization:

    • Methylsulfonyl Introduction: Sulfonylation at position 3 using methylsulfonyl chloride or similar reagents.

    • Ethanone Linkage: Coupling of the bicyclic core with 2-chlorophenylacetyl chloride under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
Bicyclic CoreCyclohexanone, 2-chlorobenzaldehyde, NH₄OAc, EtOH, 30–35°CN/A
SulfonylationMethylsulfonyl chloride, base (e.g., Et₃N)N/A
Ethanone Coupling2-Chlorophenylacetyl chloride, DCM, RTN/A

Chemical Reactivity

  • Nucleophilic Substitution: The methylsulfonyl group may undergo reactions with amines or thiols.

  • Oxidation: The azabicyclo ring could be oxidized under strong conditions, though stability is noted in neutral environments.

  • Electrophilic Aromatic Substitution: The 2-chlorophenyl group may participate in further functionalization .

Pharmacological Profile

While direct data on this compound is limited, analogs provide insights:

  • CNS Targeting: Similar bicyclic systems (e.g., 8-azabicyclo[3.2.1]octan-8-yl derivatives) show affinity for dopamine/norepinephrine transporters, suggesting potential in neuropsychiatric disorders .

  • Selectivity: Methylsulfonyl and chlorophenyl groups may enhance binding specificity over non-target receptors, akin to SCH 486757 (a NOP receptor agonist) .

Table 3: Comparative Pharmacological Data

CompoundTargetActivitySource
SCH 486757NOP ReceptorAgonism (cough suppression)
RTI-177Dopamine Reuptake InhibitorCocaine analog
Current CompoundHypothetical TargetsCNS modulation (speculative)

Applications in Medicinal Chemistry

  • CNS Disorders: Potential use in developing non-opioid analgesics or antipsychotics.

  • Antimicrobial Agents: Structurally similar isoxazole derivatives show activity, though the current compound’s role is unconfirmed .

  • Radioligand Development: The bicyclic core could serve as a scaffold for PET/SPECT imaging probes .

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